molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No. B123019
Key on ui cas rn: 1570-95-2
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
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Patent
US09233898B2

Procedure details

A mixture of 20 g of diethyl phenylmalonate, 6.6 g of sodium dihydrogen phosphate monohydrate and 140 ml of absolute ethanol was cooled to 15° C. after which 7.1 g of solid sodium borohydride was added. The reaction was completed by quenching the excess of sodium borohydride with 10% HCl solution and distilling the residual ethanol. 8 ml of NaOH 50% were added in order to obtain a pH of between about 8.0 to about 9.0. The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate. The organic layer was washed with 40 ml of water and filtered through alumina. The precipitate was crystallized from toluene following solvent removal, to obtain 8.9 g of 2-phenyl-1,3-propanediol with a yield of 69%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
sodium dihydrogen phosphate monohydrate
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13](OCC)=[O:14])[C:8](OCC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.P([O-])(O)(O)=O.[Na+].[BH4-].[Na+]>C(O)C>[C:1]1([CH:7]([CH2:8][OH:9])[CH2:13][OH:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
sodium dihydrogen phosphate monohydrate
Quantity
6.6 g
Type
reactant
Smiles
O.P(=O)(O)(O)[O-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
solid
Quantity
7.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
by quenching the excess of sodium borohydride with 10% HCl solution
DISTILLATION
Type
DISTILLATION
Details
distilling the residual ethanol
ADDITION
Type
ADDITION
Details
8 ml of NaOH 50% were added in order
CUSTOM
Type
CUSTOM
Details
to obtain a pH of between about 8.0 to about 9.0
EXTRACTION
Type
EXTRACTION
Details
The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with 40 ml of water
FILTRATION
Type
FILTRATION
Details
filtered through alumina
CUSTOM
Type
CUSTOM
Details
The precipitate was crystallized from toluene following solvent removal

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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